molecular formula C8H3BrClIN2 B13107058 6-Bromo-1-chloro-4-iodophthalazine

6-Bromo-1-chloro-4-iodophthalazine

Cat. No.: B13107058
M. Wt: 369.38 g/mol
InChI Key: ORTHUMURMBEFRN-UHFFFAOYSA-N
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Description

6-Bromo-1-chloro-4-iodophthalazine is a heterocyclic compound with the molecular formula C8H3BrClIN2 It is a derivative of phthalazine, a bicyclic aromatic compound, and contains bromine, chlorine, and iodine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-chloro-4-iodophthalazine typically involves multi-step reactions starting from phthalazine derivatives. One common method includes the halogenation of phthalazine to introduce bromine, chlorine, and iodine atoms at specific positions on the aromatic ring. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar synthetic routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions, advanced purification techniques, and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-chloro-4-iodophthalazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups such as azides, thiols, or amines.

Scientific Research Applications

6-Bromo-1-chloro-4-iodophthalazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-1-chloro-4-iodophthalazine depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes, receptors, or DNA. The halogen atoms can enhance binding affinity and selectivity through halogen bonding, hydrophobic interactions, and electronic effects. Molecular docking studies and structure-activity relationship (SAR) analysis are often used to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-chlorophthalazine: Lacks the iodine substituent, which may affect its reactivity and applications.

    6-Iodo-1-chlorophthalazine:

    4-Bromo-1-chloro-6-iodophthalazine: Positional isomer with different substitution pattern, affecting its reactivity and interactions.

Uniqueness

6-Bromo-1-chloro-4-iodophthalazine is unique due to the presence of three different halogen atoms on the phthalazine ring. This unique substitution pattern provides distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications. The combination of bromine, chlorine, and iodine allows for selective functionalization and the exploration of diverse chemical space.

Properties

Molecular Formula

C8H3BrClIN2

Molecular Weight

369.38 g/mol

IUPAC Name

6-bromo-1-chloro-4-iodophthalazine

InChI

InChI=1S/C8H3BrClIN2/c9-4-1-2-5-6(3-4)8(11)13-12-7(5)10/h1-3H

InChI Key

ORTHUMURMBEFRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NN=C2Cl)I

Origin of Product

United States

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